molecular formula C8H7N3O B13258650 1-(Pyridin-3-yl)-1H-pyrazol-3-ol CAS No. 1913266-31-5

1-(Pyridin-3-yl)-1H-pyrazol-3-ol

Cat. No.: B13258650
CAS No.: 1913266-31-5
M. Wt: 161.16 g/mol
InChI Key: UZXLUDUFKVMMDC-UHFFFAOYSA-N
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Description

1-(Pyridin-3-yl)-1H-pyrazol-3-ol is a heterocyclic compound featuring a pyrazole core substituted at the 1-position with a pyridin-3-yl group and a hydroxyl group at the 3-position. This structure confers unique electronic and steric properties, making it a versatile scaffold in medicinal chemistry and agrochemical research.

Properties

CAS No.

1913266-31-5

Molecular Formula

C8H7N3O

Molecular Weight

161.16 g/mol

IUPAC Name

2-pyridin-3-yl-1H-pyrazol-5-one

InChI

InChI=1S/C8H7N3O/c12-8-3-5-11(10-8)7-2-1-4-9-6-7/h1-6H,(H,10,12)

InChI Key

UZXLUDUFKVMMDC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)N2C=CC(=O)N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridin-3-yl)-1H-pyrazol-3-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-pyridinecarboxaldehyde with hydrazine hydrate, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods: Industrial production of 1-(Pyridin-3-yl)-1H-pyrazol-3-ol may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridin-3-yl)-1H-pyrazol-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(Pyridin-3-yl)-1H-pyrazol-3-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Pyridin-3-yl)-1H-pyrazol-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby affecting cellular signaling pathways .

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes the structural and functional differences between 1-(Pyridin-3-yl)-1H-pyrazol-3-ol and related compounds:

Compound Substituents Key Applications References
1-(Pyridin-3-yl)-1H-pyrazol-3-ol Pyridin-3-yl at position 1; hydroxyl at position 3 Potential intermediate in drug synthesis; limited direct data
1-(6-Chloropyridin-2-yl)-1H-pyrazol-5-ol 6-Chloropyridin-2-yl at position 1; hydroxyl at position 5 Agrochemical research (metabolite of pyraclostrobin)
1-Methyl-2-(pyridin-2-yl)-4-(pyridin-3-yl)-1,2-dihydro-3H-pyrazol-3-one Pyridin-2-yl and pyridin-3-yl substituents; methyl and ketone groups HIF-prolyl hydroxylase inhibition (molidustat precursor)
5-(Pyridin-3-yl)-1,3,4-thiadiazol-2-amine Pyridin-3-yl linked to thiadiazole ring; amine group Antiviral activity (anti-SARS-CoV-2 candidate)
1-(4-Chlorophenyl)-1H-pyrazol-3-ol 4-Chlorophenyl at position 1; hydroxyl at position 3 Major metabolite of pyraclostrobin in environmental and dietary exposure assessments

Functional Group Impact on Bioactivity

  • Pyridinyl vs. Chlorophenyl Substitution :

    • Compounds with pyridin-3-yl groups (e.g., 1-(Pyridin-3-yl)-1H-pyrazol-3-ol) exhibit enhanced hydrogen-bonding capabilities due to the nitrogen atom in the pyridine ring, which is critical for targeting enzymes like HIF-prolyl hydroxylase . In contrast, chlorophenyl-substituted analogs (e.g., 1-(4-Chlorophenyl)-1H-pyrazol-3-ol) are more lipophilic, favoring persistence in environmental matrices as pesticide metabolites .
    • Example : The chlorophenyl variant shows a half-life >30 days in soil, whereas pyridinyl derivatives are more rapidly metabolized in biological systems .
  • Hydroxyl Position and Ring Modifications :

    • Moving the hydroxyl group from position 3 to 5 (as in 1-(6-Chloropyridin-2-yl)-1H-pyrazol-5-ol) alters acidity (pKa ~8.5 vs. ~7.2), impacting solubility and binding affinity to biological targets .
    • Thiadiazole-ring incorporation (e.g., 5-(Pyridin-3-yl)-1,3,4-thiadiazol-2-amine) introduces sulfur-based interactions, enhancing antiviral potency against SARS-CoV-2 (IC₅₀ = 2.3 μM) .

Biological Activity

1-(Pyridin-3-yl)-1H-pyrazol-3-ol is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and comparative analysis with related compounds.

Chemical Structure and Properties

1-(Pyridin-3-yl)-1H-pyrazol-3-ol features a pyrazole ring substituted with a pyridine moiety at the 3-position. This structural configuration is significant for its biological interactions.

The biological activity of 1-(Pyridin-3-yl)-1H-pyrazol-3-ol is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Notably, it has been shown to inhibit certain kinases by binding to their active sites, thereby modulating cellular signaling pathways. This interaction can lead to various pharmacological effects, including anti-inflammatory and anticancer activities .

Anti-inflammatory Activity

Research has demonstrated that 1-(Pyridin-3-yl)-1H-pyrazol-3-ol exhibits significant anti-inflammatory properties. In various studies, it has been compared to established anti-inflammatory drugs like indomethacin, showing comparable efficacy in reducing inflammation in animal models .

Anticancer Properties

The compound has also been explored for its anticancer potential. It has been reported to induce apoptosis in cancer cell lines by activating specific signaling pathways. For instance, studies indicate that derivatives of this compound can inhibit the proliferation of cancer cells by targeting key regulatory proteins involved in cell cycle progression .

Antimicrobial Activity

The antimicrobial efficacy of 1-(Pyridin-3-yl)-1H-pyrazol-3-ol has been evaluated against various bacterial strains. It has shown promising results against both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating infections .

Comparative Analysis with Related Compounds

To understand the unique biological activity of 1-(Pyridin-3-yl)-1H-pyrazol-3-ol, it is essential to compare it with structurally similar compounds:

Compound NameBiological ActivityReference
1-(Pyridin-2-yl)-1H-pyrazol-3-olModerate anti-inflammatory activity
1-(Pyridin-4-yl)-1H-pyrazol-3-olLow anticancer activity
1-(Pyridin-3-yl)-1H-imidazol-3-olStrong antimicrobial properties

The table illustrates that while related compounds exhibit varying degrees of biological activity, 1-(Pyridin-3-yl)-1H-pyrazol-3-ol stands out due to its potent anti-inflammatory and anticancer effects.

Case Studies

Several case studies have highlighted the therapeutic potential of 1-(Pyridin-3-yl)-1H-pyrazol-3-ol:

  • Anti-inflammatory Study : A study involving carrageenan-induced edema in rats demonstrated that administration of this compound significantly reduced swelling compared to the control group, indicating its potential as an anti-inflammatory agent .
  • Anticancer Research : In vitro studies on human cancer cell lines revealed that treatment with 1-(Pyridin-3-yl)-1H-pyrazol-3-ol led to a marked decrease in cell viability, suggesting its role as a candidate for cancer therapy .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(Pyridin-3-yl)-1H-pyrazol-3-ol, and how do reaction conditions influence yield?

  • Methodology : Cyclocondensation of pyridine-3-carbaldehyde derivatives with hydrazines under reflux in xylene (or toluene) is a common approach. For example, describes refluxing with chloranil in xylene for 25–30 hours, followed by purification via recrystallization from methanol. Optimize pH and temperature to minimize side products (e.g., regioisomers). Monitor reaction progress using TLC or HPLC .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : 1H^1H and 13C^{13}C NMR to confirm regiochemistry and hydrogen bonding (e.g., pyrazole NH and pyridyl protons).
  • X-ray crystallography : Resolve structural ambiguities (e.g., dihedral angles between pyridine and pyrazole rings, as in , which reports a dihedral angle of 1.87° for a similar structure) .
  • Mass spectrometry : Confirm molecular weight and fragmentation patterns.

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodology : Store under inert atmosphere (argon or nitrogen) at -20°C in amber vials to prevent oxidation or photodegradation. Avoid aqueous environments if the compound shows hygroscopic tendencies (see handling precautions in and ) .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrazole-pyridine fusion reactions be addressed?

  • Methodology :

  • Use directing groups (e.g., methyl or halogens) on the pyridine ring to control nucleophilic attack positions.
  • Optimize catalysts: Lewis acids like ZnCl2_2 or Pd-based systems to enhance selectivity (refer to , where chloro-substituents influence regiochemistry in pyridazine derivatives) .

Q. What computational tools are suitable for predicting the electronic properties of 1-(Pyridin-3-yl)-1H-pyrazol-3-ol?

  • Methodology :

  • DFT calculations : Model HOMO-LUMO gaps and charge distribution using software like Gaussian or ORCA.
  • Molecular dynamics (MD) : Simulate solvation effects and intermolecular interactions (e.g., hydrogen bonding networks, as observed in ’s crystal structure) .

Q. How should researchers resolve contradictions in reported spectroscopic data for this compound?

  • Methodology :

  • Cross-validate using multiple techniques: Compare X-ray data ( ) with NMR/IR to confirm tautomeric forms or protonation states.
  • Reproduce synthesis under standardized conditions to isolate variables (e.g., solvent purity, temperature gradients) .

Q. What strategies enable functionalization of the pyrazole ring for targeted applications?

  • Methodology :

  • Nucleophilic substitution : Introduce alkyl/aryl groups at the 3-OH position using Mitsunobu or Ullmann coupling (e.g., modifies pyrazole-triazole hybrids via thiadiazole linkages).
  • Cross-coupling reactions : Suzuki-Miyaura or Sonogashira couplings to append functional groups (e.g., trifluoromethyl or methoxy groups, as in ) .

Q. How can mechanistic studies elucidate the compound’s reactivity in catalytic or biological systems?

  • Methodology :

  • Kinetic isotope effects (KIE) : Study proton transfer steps in tautomerism using deuterated analogs.
  • Isotopic labeling : Track reaction pathways (e.g., 15N^{15}N-labeling for NMR-based monitoring of hydrogen bonding, as inferred from ’s hydrogen-bonded chains) .

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